(Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(3-chlorophenyl)methylidene]-6-methoxy-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO3/c1-19-12-5-6-13-14(9-12)20-15(16(13)18)8-10-3-2-4-11(17)7-10/h2-9H,1H3/b15-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBGYRHUKNYWID-NVNXTCNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Cl)O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Cl)/O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one typically involves the condensation of 3-chlorobenzaldehyde with 6-methoxybenzofuran-3(2H)-one. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Reactions Involving the Carboxylic Acid Group
The carboxylic acid moiety participates in classical acid-derived reactions, forming esters, amides, or salts.
Mechanistic Notes :
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Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.
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Amidation involves initial conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia .
Reactions at the Sulfur Atom
The sulfide (thioether) group undergoes oxidation to form sulfoxides or sulfones, altering electronic properties.
Mechanistic Notes :
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Oxidation with H₂O₂ proceeds via a two-electron transfer mechanism, forming sulfoxide intermediates.
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mCPBA (meta-chloroperbenzoic acid) acts as a strong oxidizing agent, yielding sulfones .
Electrophilic Aromatic Substitution (EAS) on the Pyridine Ring
The electron-deficient pyridine ring directs electrophiles to positions activated by substituents.
Directing Effects :
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The carboxylic acid group (-COOH) is meta-directing, while the sulfanyl group (-S-) is ortho/para-directing. Combined effects favor electrophilic attack at position 5 or 6 .
Nucleophilic Aromatic Substitution (NAS) on the Chlorophenyl Group
The 2-chlorophenyl group may undergo substitution under specific conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amine Substitution | NH₃ (aq.), Cu catalyst, 120°C, 24 hrs | 2-[(2-Aminophenyl)sulfanyl]pyridine-3-carboxylic acid | 30% |
Limitations :
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The chlorine on the phenyl ring is deactivated by resonance with the sulfur atom, requiring harsh conditions for substitution .
Cross-Coupling Reactions
Functionalization via palladium-catalyzed couplings enhances structural diversity.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, 80°C | 2-[(2-Chlorophenyl)sulfanyl]-5-arylpyridine-3-carboxylic acid | 55–75% |
Prerequisites :
Reduction Reactions
The carboxylic acid can be reduced to primary alcohols, though challenging due to competing side reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ Reduction | LiAlH₄, THF, reflux, 8 hrs | 3-(Hydroxymethyl)-2-[(2-chlorophenyl)sulfanyl]pyridine | 40% |
Challenges :
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Over-reduction or decomposition may occur due to the stability of the pyridine ring under strong reducing conditions .
Key Research Findings
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Biological Activity : Derivatives of this compound exhibit herbicidal activity, particularly when modified via esterification (e.g., ethyl esters for improved lipid solubility) .
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Stereoelectronic Effects : The sulfanyl group enhances resonance stabilization in intermediates, facilitating nucleophilic substitutions at position 5 of the pyridine ring .
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Thermal Stability : The compound decomposes above 250°C, limiting high-temperature appl
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of pharmaceuticals targeting various diseases, particularly cancer and neurological disorders. Its structure allows for modifications that enhance drug efficacy. Research indicates that derivatives of this compound exhibit potential anticancer properties by inducing apoptosis in cancer cells through specific signaling pathways .
Case Study: Anticancer Activity
In a study investigating the anticancer effects of benzofuran derivatives, (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one demonstrated significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the compound's ability to disrupt cellular processes essential for tumor growth .
Biological Research
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an inhibitor of various enzymes, including tyrosinase and alkaline phosphatase. These enzymes play critical roles in melanin production and other biological pathways. Inhibition studies have shown that certain derivatives can effectively reduce enzyme activity, which is promising for treating conditions like hyperpigmentation and other enzyme-related disorders .
Case Study: Tyrosinase Inhibition
Research focused on aurones, including this compound, revealed that specific modifications to the benzofuran structure significantly enhance tyrosinase inhibition. The most potent inhibitors were found to have multiple hydroxyl groups on the A-ring .
Agrochemical Applications
Pesticide and Herbicide Development
The compound is also explored in agrochemical formulations due to its effectiveness in pest control while minimizing environmental impact. Its unique chemical properties lend themselves well to the development of new agrochemicals that are both efficient and eco-friendly .
Material Science
Advanced Materials Development
In material science, this compound is studied for its potential use in creating advanced materials such as polymers and coatings. Its stability and chemical properties make it suitable for applications requiring durable materials .
Analytical Chemistry
Standard Reference in Analytical Methods
This compound is utilized as a standard in analytical chemistry, aiding in the detection and quantification of similar compounds within complex mixtures. Its consistent properties help improve the accuracy of various analytical methods .
Comprehensive Data Table
Mechanism of Action
The mechanism of action of (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways. Additionally, its antimicrobial activity may result from its ability to disrupt the cell membrane or inhibit essential enzymes in microorganisms.
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Group
The benzylidene substituent significantly influences physical and chemical properties. Key analogs include:
Key Observations :
- Chlorine vs. Hydroxyl : Chlorine increases lipophilicity and electron deficiency compared to hydroxyl groups, which enhance polarity and hydrogen-bonding capacity .
- Methoxy on Benzylidene : The 4-methoxy group in introduces steric and electronic effects distinct from the target compound’s 3-chloro substituent.
Substituent Effects on the Benzofuran Ring
The C6 substituent modulates electronic density and intermolecular interactions:
Key Observations :
Physical and Spectral Properties
- Melting Points : Hydroxyl-rich analogs (e.g., , mp 268.3–269.3°C) exhibit higher melting points due to hydrogen bonding, whereas methoxy or chloro substituents lower melting points (e.g., , mp ~220°C for 6p).
- NMR Shifts : Chlorine and bromine substituents cause deshielding in aromatic regions (e.g., δ 7.33–7.42 in ), while hydroxyl groups show broad singlets (e.g., δ 11.14 in ).
- Synthetic Yields : Demethylation or hydroxylation steps (e.g., method A in ) often result in moderate yields (20–50%), whereas direct condensations (e.g., ) may yield >80% under optimized conditions.
Biological Activity
(Z)-2-(3-Chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, analgesic, and potential anticancer properties, supported by recent research findings.
Chemical Structure
The compound's structure can be represented as follows:
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of benzofuran derivatives. Specifically, this compound has shown significant inhibition of inflammatory markers such as tumor necrosis factor (TNF) and interleukin-1 beta (IL-1β). In a model involving lipopolysaccharide (LPS)-induced inflammation in rats, administration of this compound resulted in a notable decrease in TNF and IL-1β levels, suggesting its potential as an anti-inflammatory agent .
Table 1: Anti-inflammatory Effects of this compound
| Inflammatory Marker | Control Group (pg/mL) | Treatment Group (pg/mL) | p-value |
|---|---|---|---|
| TNF | 5.70 ± 1.04 | 2.32 ± 0.28 | <0.001 |
| IL-1β | 4.50 ± 0.50 | 1.80 ± 0.20 | <0.001 |
Analgesic Activity
The analgesic effects of this compound were evaluated through various assays that measure pain response in animal models. The results indicated that it significantly reduced pain perception compared to control groups treated with standard analgesics like diclofenac . The analgesic activity was linked to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory pain pathway.
Table 2: Analgesic Activity Comparison
| Treatment | Pain Response Reduction (%) |
|---|---|
| Control | 0% |
| Diclofenac | 51% |
| This compound | 68% |
Anticancer Potential
Benzofuran derivatives have been investigated for their anticancer properties, particularly against various cancer cell lines. Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer types, including leukemia and solid tumors .
Case Study: Cytotoxicity Assessment
In vitro studies demonstrated that this compound induced apoptosis in K562 leukemia cells through mitochondrial dysfunction and increased reactive oxygen species (ROS) production. The mechanism involved the activation of caspases, leading to cell cycle arrest and subsequent cell death .
Table 3: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15 | Apoptosis via ROS |
| HeLa | 20 | Cell cycle arrest |
| SW620 | 25 | Mitochondrial dysfunction |
Q & A
Q. What are the established synthetic routes for (Z)-2-(3-chlorobenzylidene)-6-methoxybenzofuran-3(2H)-one, and how is its purity ensured?
The compound is synthesized via a condensation reaction between 6-methoxybenzofuran-3(2H)-one and 3-chlorobenzaldehyde, typically catalyzed by a base (e.g., NaOH) in ethanol under reflux. Purification is achieved through column chromatography (eluent: dichloromethane/acetone mixtures), yielding ~67–72% purity. Final characterization employs FT-IR (to confirm C=O at 1680 cm⁻¹ and C-Cl at 1099 cm⁻¹), NMR (¹H and ¹³C for Z-configuration and substituent positions), and mass spectrometry (m/z 272 [M⁺]) .
Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?
Key techniques include:
- ¹H NMR : Signals at δ 7.96 (d, J=7.5 Hz, aromatic H) and δ 6.86 (d, J=7.1 Hz, benzofuran H) confirm substituent positions and Z-stereochemistry.
- ¹³C NMR : Peaks at δ 181.3 (C=O) and δ 134.2 (chlorobenzylidene carbons) validate the core structure.
- FT-IR : Absorbance at 1680 cm⁻¹ (ketone) and 1649 cm⁻¹ (C=C) ensure functional group integrity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and scalability?
- Solvent selection : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) could accelerate condensation.
- Temperature control : Microwave-assisted synthesis might reduce reaction time while maintaining yield.
- Purification : Transition from column chromatography to recrystallization (using ethanol/water) could streamline large-scale production .
Q. What experimental designs are recommended to elucidate its anticancer mechanisms?
- In vitro assays : Use cancer cell lines (e.g., K562, HeLa, SW620) to measure IC₅₀ values via MTT assays. Reference ranges: 10–15 µM .
- Pathway analysis : Western blotting for apoptosis markers (e.g., caspase-3, Bcl-2) and NF-κB inhibition.
- ROS detection : Fluorescent probes (e.g., DCFH-DA) quantify reactive oxygen species generation linked to mitochondrial dysfunction .
Q. How should researchers address contradictory IC₅₀ values across studies?
- Standardize protocols : Ensure consistent cell culture conditions (e.g., passage number, serum concentration).
- Validate assays : Compare results with positive controls (e.g., doxorubicin) and replicate across independent labs.
- Consider structural analogs : Differences in substituents (e.g., 3-Cl vs. 4-Cl benzylidene) may explain variability in potency .
Q. What strategies are effective for structure-activity relationship (SAR) studies?
- Substituent variation : Synthesize analogs with halogens (Br, F) or methoxy groups at the benzylidene position to assess impact on bioactivity.
- Pharmacophore mapping : Use molecular docking to predict interactions with targets like cyclooxygenase-2 (COX-2) or NF-κB.
- In vivo validation : Test top candidates in xenograft models (e.g., murine SW620 tumors) to correlate SAR with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
